

An In-depth Technical Guide to [4-(N-phenylanilino)phenyl]boronic acid

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Compound of Interest

Compound Name: 4-(Diphenylamino)benzeneboronic acid

Cat. No.: B1314921

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [4-(N-phenylanilino)phenyl]boronic acid, a versatile chemical compound with significant applications in materials science and organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the development of advanced electronic materials.

Chemical Identity and Properties

[4-(N-phenylanilino)phenyl]boronic acid, commonly known as 4-(Diphenylamino)phenylboronic acid or Triphenylamine-4-boronic acid, is an aromatic boronic acid featuring a triphenylamine core. The presence of the electron-donating diphenylamino group and the reactive boronic acid moiety makes it a valuable building block in organic chemistry.

Property	Value	Reference
IUPAC Name	[4-(N-phenylanilino)phenyl]boronic acid	[1]
Synonyms	4-(Diphenylamino)phenylboronic acid, Triphenylamine-4-boronic acid, 4-(N,N-Diphenylamino)phenylboronic acid	[2] [3]
CAS Number	201802-67-7	[2] [3]
Molecular Formula	C ₁₈ H ₁₆ BNO ₂	[2] [3]
Molecular Weight	289.14 g/mol	[2] [3]
Appearance	White to off-white or light yellow solid/powder	
Melting Point	110-115 °C	[4]
Solubility	Soluble in polar organic solvents.	

Synthesis of [4-(N-phenylanilino)phenyl]boronic acid

The synthesis of [4-(N-phenylanilino)phenyl]boronic acid is typically achieved through a lithium-halogen exchange reaction followed by borylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Triphenylamine Boronic Acid

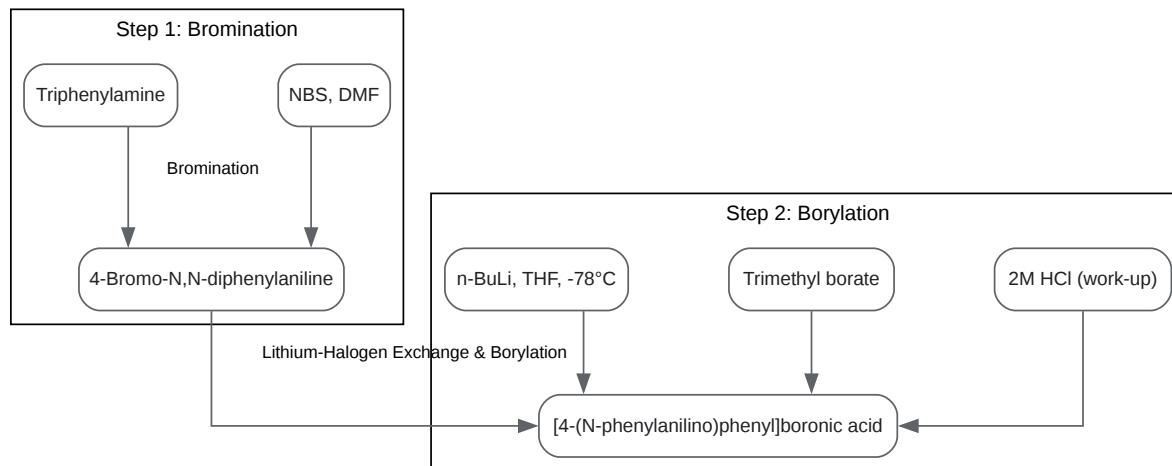
This protocol describes the synthesis starting from Triphenylamine.

Step 1: Bromination of Triphenylamine to Synthesize 4-Bromo-N,N-diphenylaniline

- To a 100-mL 3-necked flask at 0°C, add Triphenylamine (5.00 g, 20.38 mmol) and anhydrous dimethylformamide (DMF) (40 mL).
- Slowly add a solution of N-bromosuccinimide (NBS) (3.99 g, 22.42 mmol) in 15 mL of anhydrous DMF to the flask using a dropping funnel.
- Stir the reaction mixture for 1 hour at room temperature.
- Terminate the reaction by adding 2 M HCl.
- Extract the product with diethyl ether and dry the organic layer with anhydrous Na_2SO_4 .
- Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:10) to yield 4-Bromo-N,N-diphenylaniline as a white solid.

Step 2: Synthesis of Triphenylamine Boronic Acid

- Under a nitrogen atmosphere, add a solution of 4-Bromo-N,N-diphenylaniline (2.60 g, 8.02 mmol) in 10 mL of THF dropwise to a solution of n-BuLi (3.8 mL in n-hexane, 8.20 mmol) in 12 mL of THF at -78°C.
- Stir the mixture for 1 hour at -78°C.
- Add trimethyl borate (0.9 mL) dropwise to the reaction mixture and stir for another hour at -78°C.
- Allow the reaction to stir overnight at room temperature.
- Add 2 M Hydrochloric acid to the mixture and stir for 30 minutes.
- Extract the resulting mixture with ether and wash the organic layer with distilled water three times.
- Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
- Purify the product by appropriate methods (e.g., recrystallization or column chromatography) to yield Triphenylamine Boronic Acid.

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Caption: Synthesis of [4-(N-phenylanilino)phenyl]boronic acid.

Applications in Materials Science and Organic Synthesis

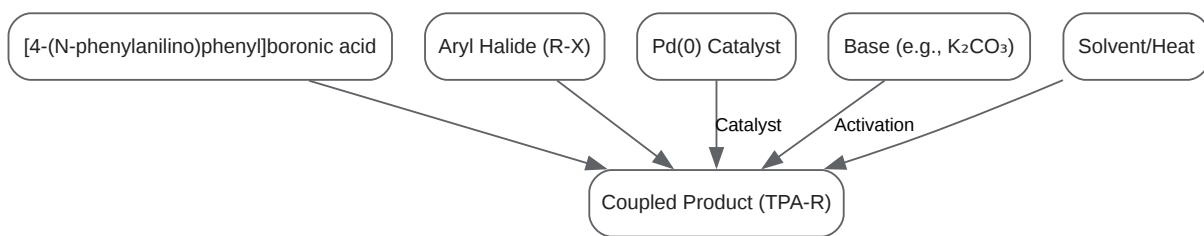
[4-(N-phenylanilino)phenyl]boronic acid is a pivotal precursor in the synthesis of materials for organic electronics and a versatile reagent in cross-coupling reactions.[\[5\]](#)

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[\[1\]](#) This reaction is instrumental in synthesizing complex organic molecules, including pharmaceuticals and advanced materials.[\[5\]](#)

General Experimental Protocol for Suzuki-Miyaura Coupling:

- In a reaction vessel, combine the aryl halide (1.0 eq), [4-(N-phenylanilino)phenyl]boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or K_3PO_4 , 2.0-3.0 eq).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
- Heat the reaction mixture with stirring (typically between 80-110°C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.



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Caption: Suzuki-Miyaura cross-coupling reaction.

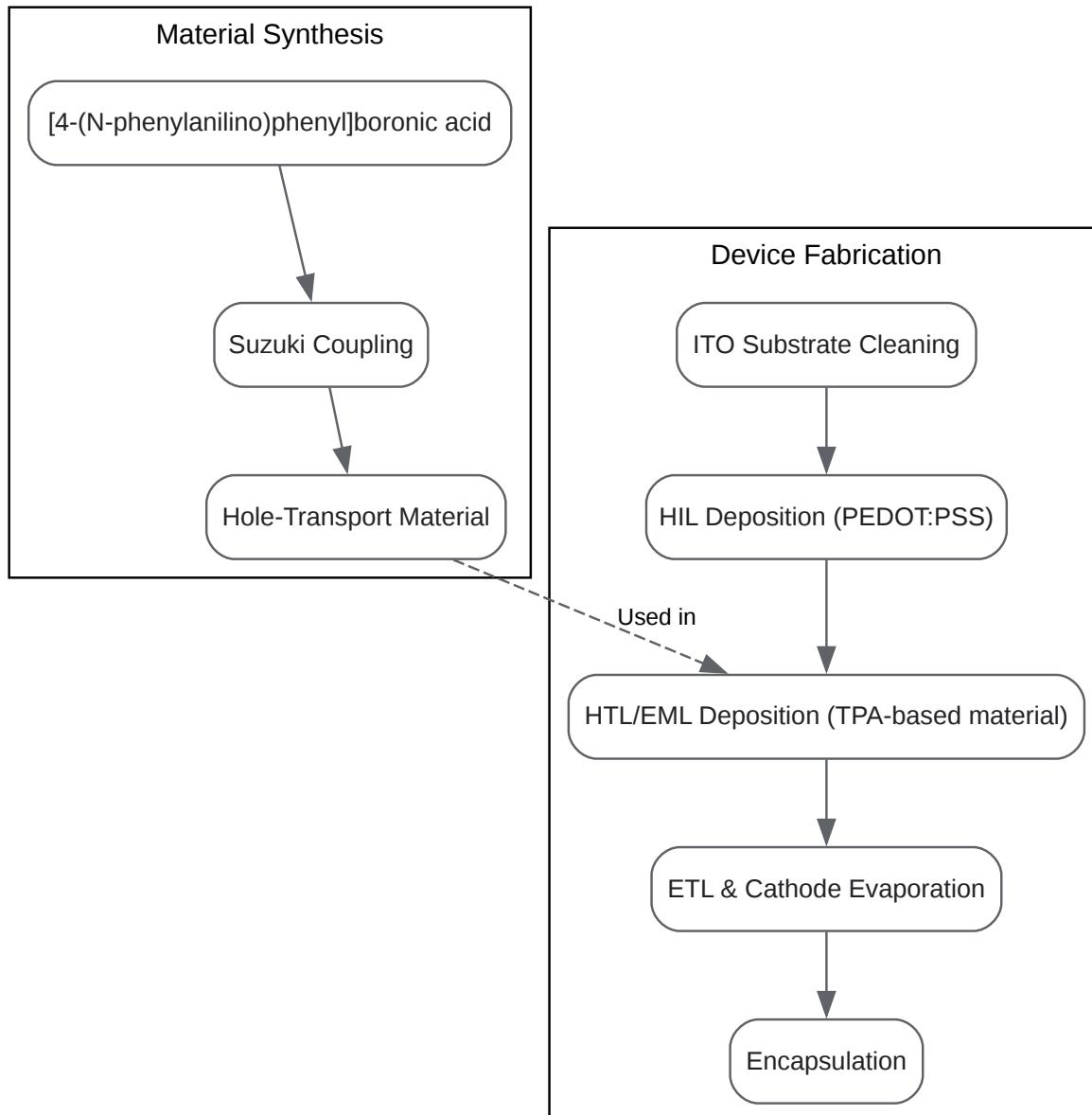
Organic Light-Emitting Diodes (OLEDs)

The triphenylamine core of [4-(N-phenylanilino)phenyl]boronic acid imparts excellent hole-transporting properties to molecules derived from it.^[6] Consequently, it serves as a crucial building block for synthesizing hole-transport materials (HTMs) and emissive materials for

OLEDs.^[5]^[7] These materials are essential for the fabrication of efficient and stable display and lighting technologies.

General Workflow for OLED Fabrication using a Derivative:

- Synthesis of the Active Material: Synthesize the desired hole-transport or emissive material via a Suzuki coupling reaction using [4-(N-phenylanilino)phenyl]boronic acid and a suitable aryl halide.
- Substrate Preparation: Clean an indium tin oxide (ITO) coated glass substrate sequentially with detergents, deionized water, and organic solvents in an ultrasonic bath.
- Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
- Hole Transport Layer (HTL) and Emissive Layer (EML) Deposition: Spin-coat a solution of the synthesized triphenylamine-based material (as the HTL or part of the EML) onto the HIL and anneal.
- Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit an electron transport layer and a low work function metal cathode (e.g., LiF/Al) through thermal evaporation under high vacuum.
- Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

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Caption: OLED fabrication workflow.

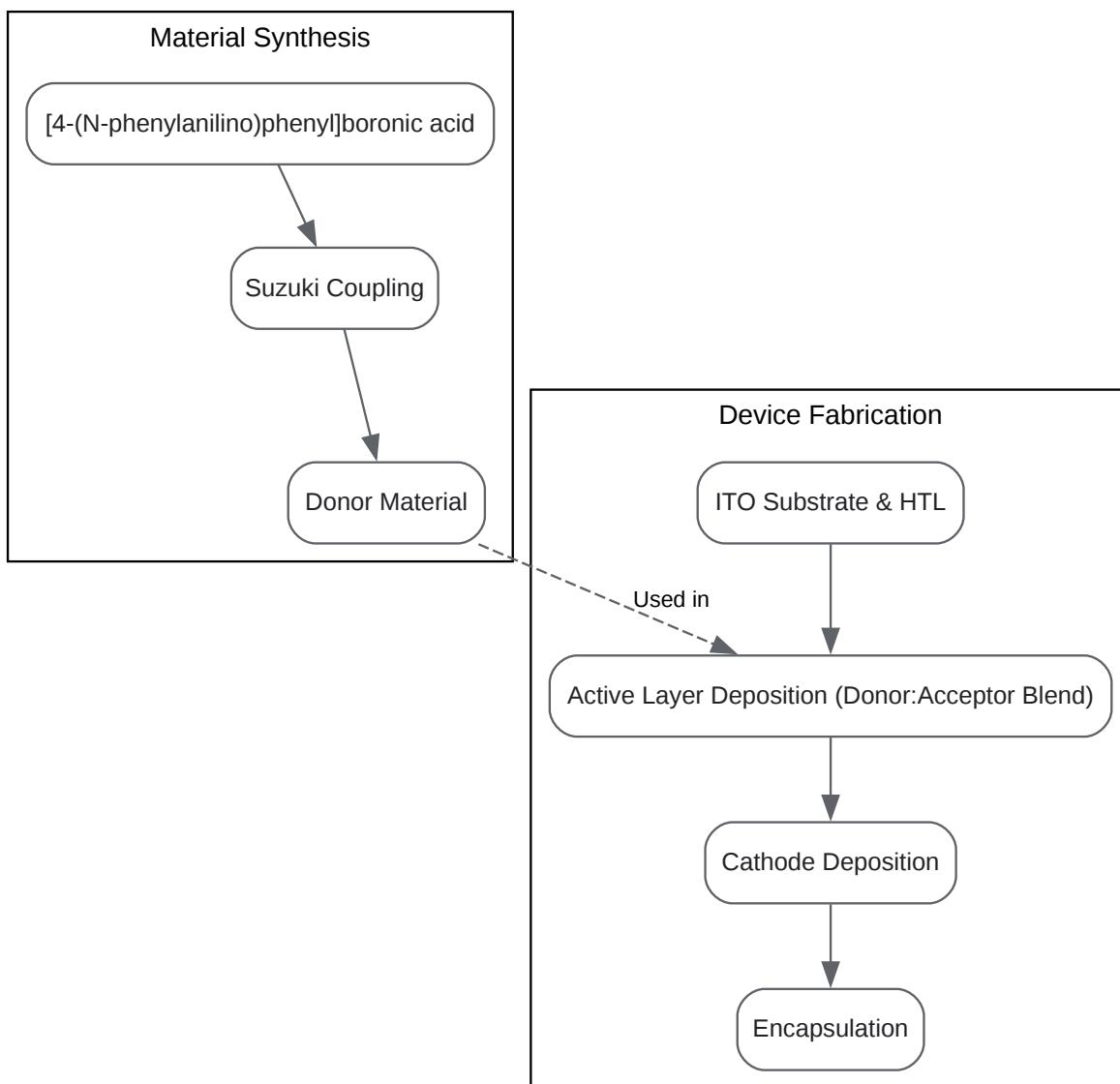
Organic Solar Cells (OSCs)

Similar to its application in OLEDs, the electron-rich nature of the triphenylamine moiety makes derivatives of [4-(N-phenylanilino)phenyl]boronic acid suitable as donor materials in the active

layer of organic solar cells.[8][9] These materials can be tailored through synthesis to optimize their absorption spectra and energy levels for efficient light harvesting and charge separation.

General Workflow for Organic Solar Cell Fabrication:

- **Synthesis of the Donor Material:** Synthesize the triphenylamine-based donor material using [4-(N-phenylanilino)phenyl]boronic acid via a suitable synthetic route, often involving Suzuki coupling.
- **Substrate and Layer Preparation:** Prepare and clean an ITO-coated glass substrate. Deposit and anneal a hole transport layer (e.g., PEDOT:PSS).
- **Active Layer Deposition:** Prepare a blend solution of the synthesized donor material and an acceptor material (e.g., a fullerene derivative like PC₇₁BM). Spin-coat the blend onto the hole transport layer to form the bulk heterojunction active layer, followed by annealing.
- **Cathode Deposition:** Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) via thermal evaporation.
- **Encapsulation:** Encapsulate the device to ensure long-term stability.

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Caption: Organic solar cell fabrication workflow.

Involvement in Signaling Pathways

Currently, there is no significant body of research indicating a direct role for [4-(N-phenylanilino)phenyl]boronic acid in specific biological signaling pathways. Its primary applications are in materials science and as a synthetic intermediate.

Conclusion

[4-(N-phenylanilino)phenyl]boronic acid is a compound of significant interest due to its versatile chemical nature. Its triphenylamine core provides desirable electronic properties for applications in organic electronics, while the boronic acid group allows for its facile incorporation into a wide array of complex molecules through Suzuki-Miyaura cross-coupling. This makes it a key building block for the development of next-generation OLEDs, organic solar cells, and other advanced functional materials. The synthetic protocols and application workflows detailed in this guide provide a foundation for researchers and professionals working in these innovative fields.

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